molecular formula C9H6FNO2 B155767 Methyl 3-Cyano-5-fluorobenzoate CAS No. 886732-29-2

Methyl 3-Cyano-5-fluorobenzoate

Cat. No.: B155767
CAS No.: 886732-29-2
M. Wt: 179.15 g/mol
InChI Key: YZDWAFGKJVAXAM-UHFFFAOYSA-N
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Description

Methyl 3-Cyano-5-fluorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metal(II) 2-Fluorobenzoate Complexes : A study by Öztürkkan and Necefoğlu (2022) explored the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands, aiming to contribute to future research on reaching target molecules by determining the factors affecting the structure. This research highlights the importance of metal carboxylate complexes in materials science due to their various physical and biological potential applications (Öztürkkan & Necefoğlu, 2022).

  • DNA Methyltransferase Inhibitors : Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors, focusing on their ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in laboratory models. This research underlines the potential clinical role of such inhibitors in combination therapy for cancer treatment (Goffin & Eisenhauer, 2002).

  • Fluorescent Chemosensors : Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), highlighting their high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. This work showcases the role of chemical compounds in creating sensors for various applications (Roy, 2021).

  • Gallic Acid's Anti-inflammatory Mechanisms : Bai et al. (2020) reviewed the pharmacological activities and mechanisms of Gallic Acid in inflammatory diseases, emphasizing its involvement in MAPK and NF-κB signaling pathways. This study illustrates how natural compounds are being investigated for their therapeutic potential (Bai et al., 2020).

Safety and Hazards

Methyl 3-Cyano-5-fluorobenzoate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . In case of ingestion, rinse the mouth with water and do not induce vomiting .

Properties

IUPAC Name

methyl 3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWAFGKJVAXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650187
Record name Methyl 3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886732-29-2
Record name Methyl 3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-cyano-5-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Step 1) To a solution of 3-cyano-5-fluorobenzoic acid (1.0 g) in methanol (20 ml) was added TMS diazomethane (2M diethyl ether solution, 5 ml) at 0° C., and the mixture was stirred for 1 hr. The reaction solution was quenched with water and diluted with ethyl acetate. The organic layer was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give methyl 3-cyano-5-fluorobenzoate (0.58 g).
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1 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-cyano-5-fluorobenzoic acid (1.0 g, 6.1 mmol) in dichloromethane (5 ml) and methanol (0.5 ml), at 0° C., was added dropwise (trimethylsilyl)diazomethane (2M in hexanes, 3.6 ml, 7.3 mmol). The reaction mixture was stirred at room temperature, under nitrogen, for 18 h and then concentrated in vacuo to give the title compound (1.1 g).
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1 g
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